

# Core Technical Profile: 2,3,5-Trifluorophenylacetic Acid

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## Compound of Interest

Compound Name: 2,3,5-Trifluorophenylacetic acid

Cat. No.: B141972

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CAS Number: 132992-28-0

## Introduction

**2,3,5-Trifluorophenylacetic acid** is a fluorinated aromatic carboxylic acid. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. As such, fluorinated compounds like this one are valuable building blocks and intermediates in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. This guide provides a detailed overview of its properties, synthesis, and potential applications.

## Physicochemical Data

The fundamental physicochemical properties of **2,3,5-Trifluorophenylacetic acid** are summarized in the table below. This data is critical for its application in synthesis, formulation, and quality control.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	190.12 g/mol	[1][2][3][4]
Appearance	Solid	N/A
Melting Point	Not available	N/A
Boiling Point (Predicted)	Not available	N/A
pKa (Predicted)	Not available	N/A
InChI Key	HHVKNKDKNBABCU-UHFFFAOYSA-N	[1]
SMILES	C1=C(C=C(C(=C1CC(=O)O)F)F)F	[3]

## Synthesis and Experimental Protocols

While multiple synthetic routes may exist, a common approach to synthesizing phenylacetic acids involves the functionalization of a corresponding benzene derivative. A plausible synthetic pathway for **2,3,5-Trifluorophenylacetic acid** is outlined below.

### Illustrative Synthetic Pathway

This diagram illustrates a general, two-step conceptual pathway for the synthesis of **2,3,5-Trifluorophenylacetic acid** from a suitable precursor.



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Caption: Conceptual synthesis of **2,3,5-Trifluorophenylacetic acid**.

## Experimental Protocol: Amide Coupling

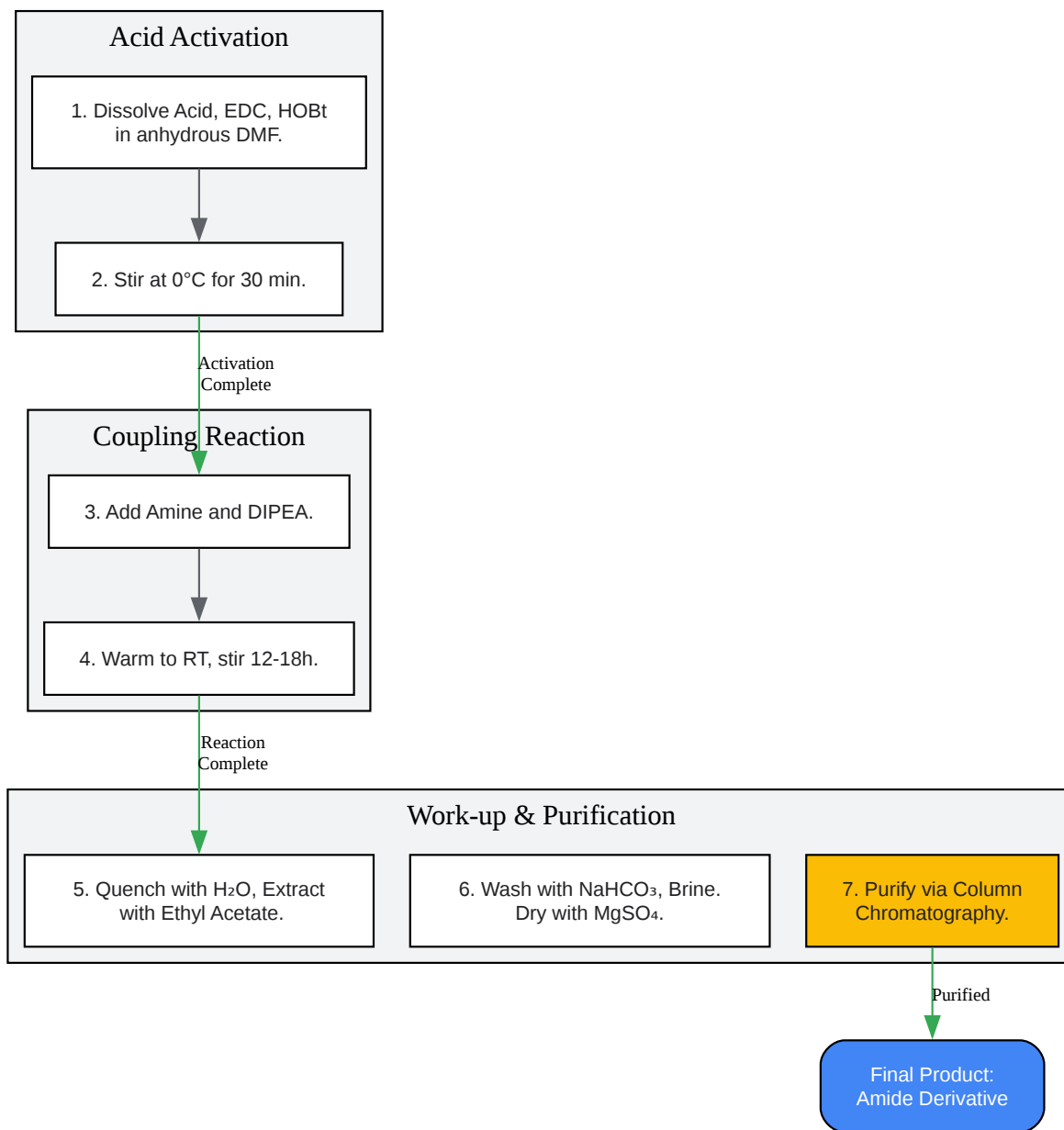
The carboxylic acid moiety of **2,3,5-Trifluorophenylacetic acid** is a versatile functional group for further chemical modification. A fundamental reaction is the formation of an amide bond, which is central to the synthesis of many biologically active molecules.

Objective: To couple **2,3,5-Trifluorophenylacetic acid** with a primary amine ( $R-NH_2$ ) using a standard peptide coupling agent.

Materials:

- **2,3,5-Trifluorophenylacetic acid**
- Primary amine ( $R-NH_2$ )
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HOBt (Hydroxybenzotriazole)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Ethyl acetate
- Saturated aqueous  $NaHCO_3$  solution
- Brine
- Anhydrous  $MgSO_4$

Workflow: The following diagram details the step-by-step laboratory workflow for the amide coupling reaction.



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Caption: Workflow for a standard amide coupling experiment.

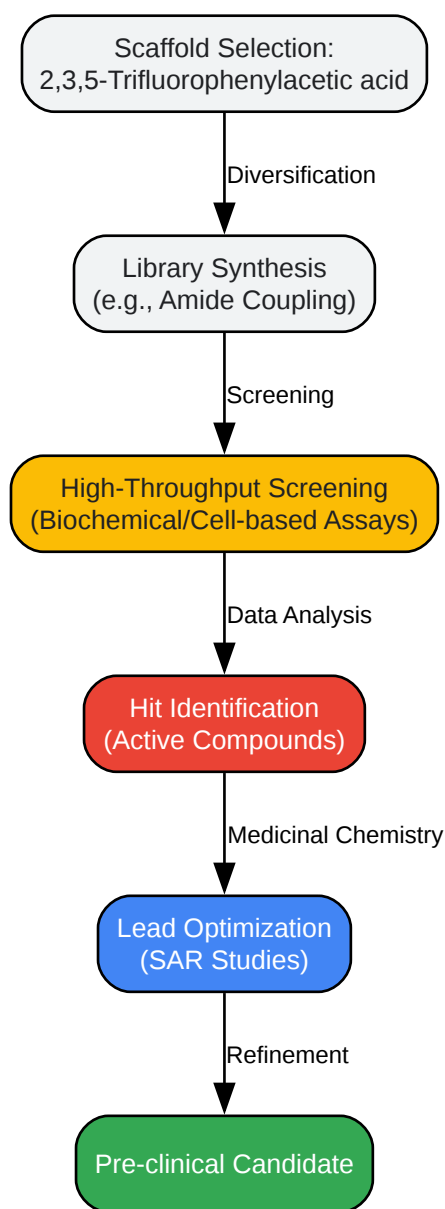
## Applications in Drug Discovery and Development

While specific biological activities for **2,3,5-Trifluorophenylacetic acid** itself are not widely reported, its utility lies in its role as a structural motif and synthetic precursor. The trifluorophenyl group is of significant interest in medicinal chemistry for its ability to enhance drug properties.

### Role as a Chemical Building Block

This compound serves as a valuable starting material for generating libraries of more complex molecules. In a typical drug discovery campaign, a core scaffold like **2,3,5-Trifluorophenylacetic acid** can be systematically modified to probe structure-activity relationships (SAR).

The logical workflow for utilizing such a building block in an early-stage drug discovery project is depicted below.



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Caption: Role in a typical drug discovery funnel.

Note: The information provided in this guide is for research and development purposes only. Appropriate safety precautions should be taken when handling this chemical.

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## References

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- To cite this document: BenchChem. [Core Technical Profile: 2,3,5-Trifluorophenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141972#2-3-5-trifluorophenylacetic-acid-cas-number-132992-28-0]

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